molecular formula C9H16N4O B13515864 2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide

2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide

Cat. No.: B13515864
M. Wt: 196.25 g/mol
InChI Key: SVQJDBXOIBVMEG-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide is a chemical compound with the molecular formula C8H14N4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-isobutylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be carried out using alkyl or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
  • 2-(3-Amino-1H-pyrazol-1-yl)acetamide
  • 3-(3-Chloro-1H-pyrazol-1-yl)pyridine

Uniqueness

2-(3-Amino-1h-pyrazol-1-yl)-N-isobutylacetamide is unique due to its specific structural features, such as the presence of the isobutyl group and the acetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C9H16N4O/c1-7(2)5-11-9(14)6-13-4-3-8(10)12-13/h3-4,7H,5-6H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

SVQJDBXOIBVMEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C=CC(=N1)N

Origin of Product

United States

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